molecular formula C12H15ClO B1356054 4'-Chloro-3,3-dimethylbutyrophenone CAS No. 60851-32-3

4'-Chloro-3,3-dimethylbutyrophenone

Cat. No.: B1356054
CAS No.: 60851-32-3
M. Wt: 210.7 g/mol
InChI Key: USBFSVPPZZVYBP-UHFFFAOYSA-N
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Description

4’-Chloro-3,3-dimethylbutyrophenone is a chemical compound with the molecular formula C12H15ClO. It is known for its unique structure, which includes a phenone group substituted with a chlorine atom and two methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3,3-dimethylbutyrophenone typically involves the reaction of 4-chlorobenzoyl chloride with 3,3-dimethylbutan-2-one in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of 4’-Chloro-3,3-dimethylbutyrophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3,3-dimethylbutyrophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-Chloro-3,3-dimethylbutyrophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4’-Chloro-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,3-dimethylbutyrophenone: Similar structure but different substitution pattern.

    3,3-Dimethylbutyrophenone: Lacks the chlorine atom.

    4-Chlorobutyrophenone: Lacks the methyl groups.

Uniqueness

4’-Chloro-3,3-dimethylbutyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups influences its reactivity and interactions with other molecules .

Properties

IUPAC Name

1-(4-chlorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBFSVPPZZVYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561039
Record name 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60851-32-3
Record name 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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